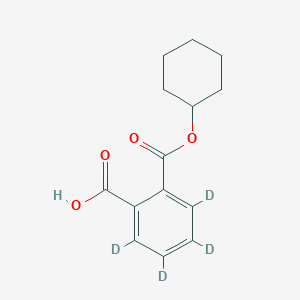
Mono-cyclohexyl phthalate-3,4,5,6-D4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mono-cyclohexyl phthalate-3,4,5,6-D4 is a deuterium-labeled compound, specifically a deuterated form of mono-cyclohexyl phthalate. It is used primarily in scientific research as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms in the phthalate structure, which can influence the compound’s pharmacokinetic and metabolic profiles .
准备方法
Synthetic Routes and Reaction Conditions
Mono-cyclohexyl phthalate-3,4,5,6-D4 is synthesized by incorporating deuterium into the mono-cyclohexyl phthalate molecule. The process typically involves the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated starting materials. The process is optimized for high yield and purity, often involving multiple purification steps to remove any non-deuterated impurities .
化学反应分析
Types of Reactions
Mono-cyclohexyl phthalate-3,4,5,6-D4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The phthalate group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the phthalate group under acidic or basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Mono-cyclohexyl phthalate-3,4,5,6-D4 is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used in tracer studies to track chemical reactions and metabolic pathways.
Biology: It helps in studying the biological processes and interactions involving phthalates.
Medicine: The compound is used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: It is employed in the development and testing of new materials and products
作用机制
The mechanism of action of mono-cyclohexyl phthalate-3,4,5,6-D4 involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s behavior, including its absorption, distribution, metabolism, and excretion. This makes it a valuable tool for studying the pharmacokinetics and dynamics of related compounds .
相似化合物的比较
Mono-cyclohexyl phthalate-3,4,5,6-D4 is unique due to its deuterium labeling, which distinguishes it from other phthalates. Similar compounds include:
Mono-n-pentyl phthalate-3,4,5,6-D4: Another deuterium-labeled phthalate with different alkyl groups.
Mono-cyclohexyl phthalate: The non-deuterated form of the compound
These compounds share similar chemical properties but differ in their specific applications and effects due to the presence or absence of deuterium atoms .
生物活性
Mono-cyclohexyl phthalate-3,4,5,6-D4 (MCHP-D4) is a deuterated analog of mono-cyclohexyl phthalate (MCHP), a compound belonging to the phthalate family. Phthalates are widely used as plasticizers in various consumer products, and their biological activity has been the subject of extensive research due to potential health implications. This article presents a comprehensive overview of the biological activity of MCHP-D4, including its chemical properties, mechanisms of action, toxicity studies, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C11H8D4O4 |
| Molecular Weight | 212.24 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 351.2 ± 25.0 °C |
| Flash Point | 136.6 ± 16.7 °C |
MCHP-D4 is characterized by the incorporation of deuterium isotopes at specific positions within its molecular structure, which can influence its pharmacokinetic and metabolic profiles compared to its non-deuterated counterpart .
Phthalates, including MCHP-D4, are known to interact with various biological pathways:
- PPARα Agonism : MCHP-D4 can activate peroxisome proliferator-activated receptor alpha (PPARα), leading to liver hypertrophy and hyperplasia in rodent models. This mechanism is well-established for other phthalates like di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP) .
- Testosterone Disruption : Exposure to MCHP-D4 may disrupt testosterone homeostasis by inhibiting key enzymes involved in steroidogenesis. This disruption can lead to adverse reproductive outcomes in males .
Toxicity Studies
Toxicity assessments have been conducted primarily using animal models:
- Acute Toxicity : In studies with dicyclohexyl phthalate (DCHP), which hydrolyzes to MCHP, no significant acute toxicity was observed at doses up to 700 mg/kg in rats . The LD50 for mixtures containing DCHP was reported to be greater than 2000 mg/kg, indicating low acute toxicity.
- Chronic Effects : Chronic exposure studies have shown that phthalates can induce liver tumors in rodents; however, this effect does not translate directly to humans due to differences in metabolism and receptor activation . The relevance of these findings for human health remains under investigation.
Case Studies
A notable case study highlighted the integration of exposure data with toxicity assessments using MCHP-D4 as a tracer compound in pharmacokinetic studies. This approach demonstrated that deuterated compounds could provide insights into metabolic pathways and potential toxic effects without the confounding factors associated with non-deuterated analogs .
属性
分子式 |
C14H16O4 |
|---|---|
分子量 |
252.30 g/mol |
IUPAC 名称 |
2-cyclohexyloxycarbonyl-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C14H16O4/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16)/i4D,5D,8D,9D |
InChI 键 |
PMDKYLLIOLFQPO-DOGSKSIHSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OC2CCCCC2)[2H])[2H] |
规范 SMILES |
C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















